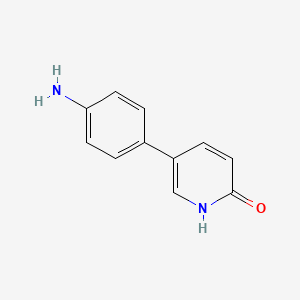
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazine with phenylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted triazine derivatives
科学的研究の応用
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or modulate receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, thereby affecting their function and activity .
類似化合物との比較
Similar Compounds
6-aryl-2,4-diamino-1,3,5-triazine: Known for its high thermal stability and use in chemical research.
3,6-disubstituted 1,2,4-triazines: Synthesized through condensation reactions and used in various applications.
Azolo [1,2,4]triazines: Represent a new family of antiviral drugs with structural similarity to known antiviral agents.
Uniqueness
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one stands out due to its unique combination of an amino group and a phenylsulfanyl group attached to the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
32331-19-4 |
|---|---|
分子式 |
C9H8N4OS |
分子量 |
220.25 g/mol |
IUPAC名 |
5-amino-6-phenylsulfanyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8N4OS/c10-7-8(12-13-9(14)11-7)15-6-4-2-1-3-5-6/h1-5H,(H3,10,11,13,14) |
InChIキー |
GHFLHLAZJLTBKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)SC2=NNC(=O)N=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 4-(4-chlorophenyl)-2-{[(4-chlorophenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13996217.png)




![4-Chloro-n-[3-(4-chlorophenyl)-3-oxo-2-phenylpropanoyl]benzamide](/img/structure/B13996240.png)


![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)

